Technical Guide: Physicochemical Properties of Hexadecyl 3-amino-4-chlorobenzoate
Technical Guide: Physicochemical Properties of Hexadecyl 3-amino-4-chlorobenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexadecyl 3-amino-4-chlorobenzoate is an organic compound with the CAS number 143269-74-3.[1] This technical guide provides a comprehensive overview of its known physical and chemical properties. The information herein is compiled from various chemical databases and supplier specifications, intended to support research and development activities. Where experimental data is unavailable, predicted values from computational models are provided. This document also outlines standardized experimental protocols for the determination of key physicochemical parameters.
Chemical Identity
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IUPAC Name: hexadecyl 3-amino-4-chlorobenzoate[1]
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Synonyms: 3-Amino-4-chlorobenzoic acid hexadecyl ester, n-Hexadecyl-3-amino-4-chlorobenzoate[1]
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CAS Number: 143269-74-3[1]
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Molecular Formula: C₂₃H₃₈ClNO₂[1]
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Molecular Weight: 396.01 g/mol [1]
Physical and Chemical Properties
The known physical and chemical properties of Hexadecyl 3-amino-4-chlorobenzoate are summarized in the table below. It is important to note that several of these values are predicted through computational methods and have not been experimentally verified.
| Property | Value | Source |
| Appearance | White to light brown crystalline powder; Beige Crystal Powder.[2][3] | Experimental |
| Boiling Point | 495.5 °C at 760 mmHg.[2][4] | Experimental |
| Density | 1.017 g/cm³. | Experimental |
| Flash Point | 253.5 °C. | Experimental |
| Vapor Pressure | 5.85E-10 mmHg at 25°C. | Experimental |
| Refractive Index | 1.511.[2] | Experimental |
| pKa | 1.48 ± 0.10. | Predicted |
| LogP (Octanol/Water Partition Coefficient) | 8.14 - 9.5.[1] | Predicted |
| Solubility | Poorly soluble in water. | Qualitative |
| Melting Point | Not available. | N/A |
| Crystal Structure | Not available. | N/A |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a compound like Hexadecyl 3-amino-4-chlorobenzoate are provided below. These are generalized standard operating procedures.
Melting Point Determination (Capillary Method)
The melting point is a crucial indicator of purity. For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).
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Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer, mortar and pestle.
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Procedure:
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Ensure the compound is dry and finely powdered.
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Seal one end of a capillary tube by heating it in a flame.
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Pack the dry powder into the capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
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Record the temperature at which the first drop of liquid appears (T1).
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Record the temperature at which the entire sample has melted (T2).
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The melting point range is reported as T1 - T2. For a pure compound, this range should be narrow.
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Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, typically an aqueous buffer.
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Apparatus: Stoppered flasks or vials, orbital shaker with temperature control, centrifuge, analytical balance, spectrophotometer or HPLC system.
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Procedure:
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Add an excess amount of the solid compound to a series of flasks containing the desired solvent (e.g., phosphate-buffered saline, pH 7.4). The excess solid ensures that a saturated solution is formed.
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Seal the flasks and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
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Agitate the flasks for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
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After equilibration, allow the flasks to stand undisturbed for a period to allow undissolved solid to settle.
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Carefully withdraw an aliquot of the supernatant. To remove any suspended microparticles, filter the aliquot through a fine-pore filter (e.g., 0.22 µm) or centrifuge at high speed.
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Quantify the concentration of the dissolved compound in the clear filtrate/supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry or HPLC) against a pre-prepared calibration curve.
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The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.
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LogP Determination (HPLC Method)
The partition coefficient (LogP) is a measure of a compound's lipophilicity. The HPLC method provides an indirect but rapid estimation.
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Principle: The retention time of a compound on a reverse-phase HPLC column (e.g., C18) is correlated with its lipophilicity.
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Procedure:
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Prepare a mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.
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Select a set of standard compounds with known LogP values that span a range around the expected LogP of the test compound.
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Inject each standard compound onto the HPLC system and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).
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Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0.
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Create a calibration curve by plotting the logarithm of the capacity factor (log k') versus the known LogP values of the standards.
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Inject the test compound (Hexadecyl 3-amino-4-chlorobenzoate) under the same chromatographic conditions and determine its log k'.
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Interpolate the LogP of the test compound from the calibration curve.
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Logical Workflow and Data Relationships
The characterization of a novel chemical entity follows a logical progression of experiments. The diagram below illustrates a typical workflow for determining the fundamental physicochemical and structural properties of a compound.
Caption: Workflow for Physicochemical and Structural Characterization.
The following diagram illustrates the relationship between key physicochemical properties and their influence on the early stages of drug development.
Caption: Interplay of Physicochemical Properties in Drug Development.
